molecular formula C8H10N2O B1622305 N-(1-pyridin-2-ylethyl)formamide CAS No. 854701-06-7

N-(1-pyridin-2-ylethyl)formamide

Cat. No. B1622305
CAS RN: 854701-06-7
M. Wt: 150.18 g/mol
InChI Key: WDQHLUIFRDFEMM-UHFFFAOYSA-N
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Description

Synthesis Analysis

N-(pyridin-2-yl)amides, which include “N-(1-pyridin-2-ylethyl)formamide”, can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The amides are formed in toluene via C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions are mild and metal-free .


Molecular Structure Analysis

The formamide molecule (HCONH2) is composed of a carbonyl and an amino group, both capable of forming strong hydrogen bonds . This structure is likely to be similar in “N-(1-pyridin-2-ylethyl)formamide”.


Chemical Reactions Analysis

N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .


Physical And Chemical Properties Analysis

“N-(1-pyridin-2-ylethyl)formamide” is a pyrimidine, one of the two most important biological families of nitrogen-containing molecules called nitrogen bases . Pyrimidines have been known since their early days as essential components of nucleic acid to their current usage in the chemotherapy of AIDS .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Versatile Synthesis of Quinolines and Fused Pyridines : The Vilsmeier formylation of tertiary and secondary enamides, including those related to N-(1-pyridin-2-ylethyl)formamide, leads to the formation of 2-pyridones and 2-chloropyridines. This method allows for substitution at various positions on the pyridine ring, demonstrating a general approach for synthesizing quinolines and related compounds (Hayes & Meth–Cohn, 1979).
  • Oxidation of Formamidines : Kinetic studies on the oxidation of substituted azinyl formamidines by alkaline permanganate revealed the formation of intermediate complexes and showed base-catalyzed reactions leading to various oxidation products. This provides insights into the chemical behavior of N-substituted formamidines under oxidative conditions (Fawzy & Shaaban, 2014).
  • Preparation of Isocyanides : N-substituted formamides, including derivatives of N-(1-pyridin-2-ylethyl)formamide, can be treated with chlorophosphate compounds to yield corresponding isocyanides. This method offers a high-yield approach to preparing various alkyl and aryl isocyanides, highlighting the versatility of N-substituted formamides in synthetic chemistry (Kobayashi, Saito, & Kitano, 2011).

Interactions and Coordination Polymers

  • Formation of Coordination Polymers : The reaction of N,N’-bis(pyridin-4-yl)formamidine with HgX2 resulted in the formation of formamidinate and formamidine complexes, showcasing the utility of N-substituted formamidines in generating coordination polymers with unique structural and bonding modes. This research provides valuable insights into the design of new materials with potential applications in catalysis and material science (Hsu et al., 2016).

Biochemical Applications

  • Nucleic Acid Reassociation : Studies have demonstrated that formamide facilitates nucleic acid renaturation and hybridization at low temperatures, enhancing the specificity and rate of reactions. This is particularly valuable for molecular biology applications involving DNA and RNA, where formamide's effects on stability and hybridization efficiency are crucial (McConaughy, Laird, & McCarthy, 1969).

Mechanism of Action

Target of Action

Formamide, a related compound, has been found to preferentially weaken rna related processes in vivo . This suggests that N-(1-pyridin-2-ylethyl)formamide might also interact with RNA or RNA-related processes.

Mode of Action

Formamide, a structurally similar compound, has been shown to relax rna secondary structures and/or rna-protein interactions . This could potentially be a mode of action for N-(1-pyridin-2-ylethyl)formamide as well.

Biochemical Pathways

Formamide has been shown to affect rna metabolism , suggesting that N-(1-pyridin-2-ylethyl)formamide might also influence similar pathways.

Result of Action

Formamide has been shown to decrease splicing efficiency and increase r-loop formation , suggesting that N-(1-pyridin-2-ylethyl)formamide might have similar effects.

Future Directions

The synthesis of N-(pyridin-2-yl)amides, including “N-(1-pyridin-2-ylethyl)formamide”, has been a topic of interest in recent years due to their varied medicinal applications . Future research may focus on developing more efficient synthesis methods and exploring new applications of these compounds .

properties

IUPAC Name

N-(1-pyridin-2-ylethyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-7(10-6-11)8-4-2-3-5-9-8/h2-7H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQHLUIFRDFEMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378037
Record name N-(1-pyridin-2-ylethyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

854701-06-7
Record name N-(1-pyridin-2-ylethyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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